molecular formula C19H23BrN2O4S B4987522 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide

Cat. No.: B4987522
M. Wt: 455.4 g/mol
InChI Key: RVIKUHGMXSHQEN-UHFFFAOYSA-N
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Description

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a sulfonyl group, and an ethoxyanilino group, all attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Bromophenyl Intermediate: This involves the bromination of aniline derivatives under controlled conditions.

    Sulfonylation: The bromophenyl intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonylated product.

    Ethoxylation: The sulfonylated product is further reacted with ethyl iodide to introduce the ethoxy group.

    Acetamide Formation: Finally, the ethoxylated product is reacted with isopropylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide
  • 2-(N-(4-methylphenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide
  • 2-(N-(4-fluorophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide

Uniqueness

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where bromine’s reactivity and properties are advantageous.

Properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-4-26-17-9-7-16(8-10-17)22(13-19(23)21-14(2)3)27(24,25)18-11-5-15(20)6-12-18/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIKUHGMXSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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